exo-2-Chloro-1,5,5-trimethylnorbornane
Description
exo-2-Chloro-1,5,5-trimethylnorbornane is a norbornane derivative featuring a chlorine atom at the exo-2 position and methyl groups at the 1,5,5 positions. Its bicyclic structure imparts significant steric and electronic effects, influencing its physical properties and reactivity. The compound’s stability and reactivity are modulated by the electron-withdrawing chlorine substituent and the steric bulk of the methyl groups, making it a subject of interest in organic synthesis and materials science.
Properties
CAS No. |
1126-28-9 |
|---|---|
Molecular Formula |
C3H5F |
Synonyms |
exo-2-Chloro-1,5,5-trimethylnorbornane |
Origin of Product |
United States |
Comparison with Similar Compounds
exo-2-Aminonorbornane (C₇H₁₃N)
Structural Differences: Replaces the chlorine and methyl groups with an amino (-NH₂) group at the exo-2 position. Physical Properties:
Reactivity :
- The amino group participates in hydrogen bonding and nucleophilic reactions, unlike the chloro group, which is more inert but can undergo elimination or substitution under specific conditions.
- Steric effects in the target compound (due to three methyl groups) reduce accessibility to the chlorine atom compared to the less hindered amino group in exo-2-aminonorbornane.
2,2-Dichloro-exo-3-chloro-5,5,6,6-tetrafluoronorbornene (C₇H₃Cl₃F₄)
Structural Differences: Features three chlorine atoms (two at C2, one at exo-C3) and four fluorines at C5 and C6, with an unsaturated norbornene backbone. Physical Properties:
Reactivity :
- The electron-withdrawing fluorine and chlorine substituents enhance electrophilicity, promoting reactions such as nucleophilic aromatic substitution. The target compound’s single chlorine and electron-donating methyl groups favor different pathways, e.g., radical or SN1 mechanisms.
- The unsaturated norbornene core in this compound enables cycloaddition reactions, absent in the fully saturated target molecule.
3-Chloro-4-oxatetracyclo[4.2.1,0²,⁵,0⁷]nonane (C₈H₉ClO)
Structural Differences: Incorporates an oxygen atom in the bicyclic framework and a chlorine at C3. Synthetic Route: Derived from norbornene carbonyl chloride via Diels-Alder reactions, with an exo-endo ratio of 5:95 . Reactivity:
- The oxygen atom introduces polarity, increasing solubility in polar solvents compared to the hydrocarbon-rich target compound.
exo-2-Phenylnorbornane Derivatives
Structural Differences: Substitutes chlorine with phenyl groups (e.g., endo-2-phenyl-exo-2-norbornanol) . Reactivity:
- Phenyl groups stabilize carbocations via resonance, as demonstrated in trifluoroacetic acid–methylene chloride reactions . The target compound’s methyl groups offer inductive stabilization but lack aromatic resonance.
- Hydride donors (e.g., triethylsilane) trap carbocations in phenyl derivatives, a pathway less relevant to the target compound’s chloro substituent.
Comparative Data Table
Key Research Findings
- Steric Effects: The 1,5,5-trimethyl groups in the target compound impose significant steric hindrance, reducing reactivity at the chlorine site compared to less-substituted analogs like exo-2-aminonorbornane .
- Electronic Effects: Electron-withdrawing halogens (e.g., in 2,2-dichloro-exo-3-chloro-5,5,6,6-tetrafluoronorbornene) increase electrophilicity, whereas methyl groups in the target compound donate electrons, altering reaction pathways .
- Synthetic Utility: The target compound’s stability under acidic conditions contrasts with phenyl-substituted norbornanes, which readily form carbocations .
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